molecular formula C9H7ClN2O B1491615 4-(2-Chlorophenyl)-1,3-oxazol-2-amine CAS No. 1248965-63-0

4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Cat. No.: B1491615
CAS No.: 1248965-63-0
M. Wt: 194.62 g/mol
InChI Key: LCVLNQQCYQAJTH-UHFFFAOYSA-N
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Description

Molecular Structure and Isomerism

4-(2-Chlorophenyl)-1,3-oxazol-2-amine is a heterocyclic compound featuring a five-membered oxazole ring with nitrogen and oxygen atoms at positions 1 and 3, respectively. The 2-chlorophenyl group is attached to the oxazole ring at the 4-position, while the 2-position bears an amine (-NH₂) substituent. The molecular structure is characterized by the following key features:

Core Oxazole Ring:

  • Nitrogen-Oxygen Heteroatoms form a conjugated π-system, contributing to aromatic stability.
  • C4-Phenyl Substituent introduces steric bulk and electronic effects through the 2-chlorophenyl group.

Isomerism Considerations:
The compound lacks geometric isomerism due to the absence of double bonds or stereogenic centers in the oxazole ring. The 2-chlorophenyl group's substitution pattern (ortho-chlorine) does not induce chirality in the oxazole core. This structural simplicity is reflected in its SMILES notation: C1=CC=C(C(=C1)C2=COC(=N2)N)Cl .

Physicochemical Properties

Molecular Weight and Formula

Property Value Source
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol

Solubility and Stability

  • Solubility: Limited experimental data exist, but analogous oxazole derivatives show moderate solubility in polar aprotic solvents (e.g., dichloromethane, acetonitrile) and poor solubility in water. The 2-chlorophenyl group likely enhances lipophilicity, reducing aqueous solubility .
  • Stability: Stable under standard storage conditions (room temperature, dry environment). No decomposition data are reported, but oxazole derivatives are generally resistant to hydrolysis under non-acidic conditions.

Computational Modeling

Computational studies on oxazole derivatives provide insights into electronic structure and reactivity.

DFT and TDDFT Applications
  • DFT (B3LYP/6-311G++(d,p)) predicts optimized geometries and electronic properties. For oxazole derivatives, HOMO-LUMO gaps and chemical reactivity indices (e.g., electrophilicity) are critical for understanding intermolecular interactions .
  • TDDFT (Time-Dependent DFT) is used to model excited-state dynamics, particularly in systems with intramolecular proton transfer (ESIPT). While not directly applied to this compound, analogous oxazoles exhibit dual emission due to keto-enol tautomerism .
Semiempirical Methods (AM1, PM3)
Method Key Findings for Oxazole Derivatives Source
AM1 Overestimates bond lengths (e.g., C-O) compared to ab initio methods
PM3 Better agreement with experimental heats of formation than AM1

Heats of Formation: AM1 predicts higher values for oxazole rings due to longer bond lengths and reduced aromatic stabilization .

Spectroscopic Characterization

FT-IR and NMR

Technique Expected Peaks/Shifts Source
FT-IR - NH stretching (3300–3500 cm⁻¹)
- C=N stretching (1660 cm⁻¹)
¹H NMR - Aromatic protons (δ 6.5–7.5 ppm)
- NH₂ protons (δ 2.0–4.0 ppm, broad)

Key Observations:

  • The NH₂ group in 2-position shows broad signals due to hydrogen bonding.
  • Ortho-chlorine substituents on the phenyl ring induce deshielded aromatic protons (δ ~7.2–7.5 ppm).

XAS and XPS

No direct data are available for this compound, but general trends for oxazoles include:

  • XAS (X-ray Absorption Spectroscopy): Probes nitrogen and oxygen K-edges to map electronic structure.
  • XPS: Measures binding energies of N and O atoms, useful for validating oxidation states.

Properties

IUPAC Name

4-(2-chlorophenyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVLNQQCYQAJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248965-63-0
Record name 4-(2-chlorophenyl)-1,3-oxazol-2-amine
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Biological Activity

4-(2-Chlorophenyl)-1,3-oxazol-2-amine is a compound belonging to the oxazole class of heterocyclic compounds, which are known for their diverse biological activities. This article focuses on its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClN2O. The compound features a chlorophenyl group attached to the oxazole ring, which is thought to influence its biological activity significantly.

Key Properties

PropertyValue
Molecular Weight182.62 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits substantial antimicrobial activity against various bacterial strains. Specifically, it has shown moderate antibacterial effects against Gram-positive bacteria and antifungal activity against Candida albicans.

In a comparative study, derivatives of oxazole compounds were synthesized and tested for their antibacterial properties. The results indicated that compounds with halogen substitutions, such as chlorine, exhibited enhanced antibacterial efficacy compared to their non-halogenated counterparts .

Antibacterial Mechanism

The mechanism of action appears to involve the inhibition of bacterial cell division proteins such as FtsZ, crucial for bacterial cytokinesis. This inhibition leads to the disruption of bacterial cell wall synthesis, ultimately resulting in cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxazole derivatives, including this compound. The compound displayed an IC50 value indicating its effectiveness against specific bacterial strains .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications at the para position of the phenyl ring significantly impacted the biological activity of oxazole derivatives. For instance, introducing different substituents could enhance or reduce antibacterial potency .

Toxicity and Safety Profile

The toxicity profile of this compound was assessed through various assays. It was found to exhibit moderate toxicity levels in certain tests; however, its toxicity was lower compared to other compounds in the same class. This suggests a potential for therapeutic use with careful dosage management .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research has shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study demonstrated that 4-(2-chlorophenyl)-1,3-oxazol-2-amine derivatives possess moderate antibacterial activity against Gram-positive bacteria and fungi such as Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes.

2. Inhibitors of Enzymatic Activity
Compounds similar to this compound have been investigated as inhibitors of specific enzymes. For instance, some derivatives were identified as potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies indicate that modifications to the oxazole ring can enhance the pharmacological profile of the compounds. For example, substituents at specific positions on the phenyl ring can significantly alter potency and selectivity against biological targets .

Agricultural Applications

1. Pesticide Development
The synthesis of oxazole derivatives has been explored for their potential use as pesticides. The compound's ability to disrupt insect physiological processes makes it a candidate for developing new insecticides with lower toxicity to non-target species . For instance, this compound serves as an intermediate in the synthesis of chlorfenapyr, a pesticide known for its broad-spectrum efficacy against various pests .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a comprehensive study, several derivatives of this compound were synthesized and evaluated for their antimicrobial properties. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, showcasing the potential for developing new antibiotics .

Case Study 2: Pesticide Efficacy
A field study assessed the effectiveness of a pesticide formulation containing this compound in controlling pest populations on crops. The formulation demonstrated significant reductions in pest numbers while maintaining safety profiles for beneficial insects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 4-(2-Chlorophenyl)-1,3-oxazol-2-amine, differing in substituent positions, heterocyclic cores, or functional groups:

4-(4-Chlorophenyl)-1,3-oxazol-2-amine
  • Structure : A positional isomer with the chlorine atom at the para position of the phenyl ring.
5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine
  • Structure : Features a fluorophenyl group (electron-withdrawing) at C5 and a pyridyl group (basic nitrogen) at C4.
2-(3-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine
  • Structure : Chlorine at the meta position of the phenyl ring and an N-methyl group on the oxazole.
  • Properties : The methyl group increases lipophilicity, while the meta-chlorine may moderate electronic effects compared to ortho/para isomers .
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine
  • Structure : Replaces the oxazole oxygen with sulfur (thiazole core) and introduces a methoxy group at the phenyl meta position.
  • Impact : The methoxy group donates electrons, increasing solubility, while sulfur’s larger atomic size alters electronic distribution .

Comparative Data Table

Property This compound 4-(4-Chlorophenyl)-1,3-oxazol-2-amine 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine 2-(3-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine
CAS Number 1341685-58-2 Not reported Not reported 885273-40-5 83558-37-6
Molecular Formula C₉H₇ClN₂O C₉H₇ClN₂O C₁₃H₉FN₃O C₁₀H₉ClN₂O C₁₀H₁₀N₂OS
Core Heterocycle Oxazole Oxazole Oxazole Oxazole Thiazole
Substituent Position 2-Chlorophenyl (C4) 4-Chlorophenyl (C4) 4-Fluorophenyl (C5), 4-pyridyl (C4) 3-Chlorophenyl (C2), N-methyl (C4) 3-Methoxyphenyl (C4)
Electronic Effects Strong electron-withdrawing (ortho-Cl) Moderate electron-withdrawing (para-Cl) Electron-withdrawing (F), basic pyridyl Moderate electron-withdrawing (meta-Cl) Electron-donating (OCH₃)
Polarity Moderate Moderate High (due to pyridyl N) Low (N-methyl increases lipophilicity) Moderate (S slightly polar)
Reported Bioactivity None (discontinued) Not studied Kinase inhibition Not reported Not reported

Key Research Findings

Thiazole derivatives (e.g., 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine) are often prepared via coupling reactions involving cyanoacetanilides and diazonium salts .

Heterocycle Core: Thiazole derivatives exhibit distinct electronic profiles due to sulfur’s lower electronegativity compared to oxygen, possibly influencing metabolic stability . Functional Groups: Pyridyl substituents enhance water solubility and enable hydrogen bonding, as seen in kinase inhibitors .

Thermodynamic and Kinetic Properties :

  • Ortho-chlorophenyl groups may lower melting points compared to para isomers due to reduced symmetry.
  • Fluorine substitution (e.g., in 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine) increases metabolic stability and bioavailability .

Preparation Methods

General Synthetic Strategies for 1,3-Oxazol-2-amines

The core 1,3-oxazol-2-amine structure can be synthesized through several established methods, which can be adapted for the preparation of 4-(2-chlorophenyl) derivatives:

  • Cyclization of Aromatic Primary Amides with Dibromopropene: One common approach involves the reaction of aromatic primary amides (bearing the 2-chlorophenyl group) with 2,3-dibromopropene in the presence of a base such as cesium carbonate. This reaction facilitates the formation of the oxazole ring in a single step, yielding 2-aryl-substituted oxazoles, which can be further aminated at the 2-position to obtain the target compound.

  • Van Leusen Oxazole Synthesis: This industrially favored method uses tosylmethyl isocyanide (TosMIC) to react with aldehydes or ketones bearing the 2-chlorophenyl substituent. The reaction proceeds via a cyclization mechanism forming the oxazole ring. Subsequent amination at the 2-position can be performed to yield 1,3-oxazol-2-amine derivatives.

  • Cyclization of α-Hydroxy Ketones with Potassium Cyanate: Starting with α-hydroxy ketones substituted with 2-chlorophenyl groups, condensation with potassium cyanate under acidic conditions induces intramolecular cyclization to form oxazol-2-one intermediates. These intermediates can be converted to oxazol-2-amines through reduction or amination steps.

Specific Synthetic Route for 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Based on literature precedent for substituted oxazoles, a detailed synthetic route can be outlined as follows:

Step Reagents & Conditions Description Yield (%) Notes
1. Preparation of 2-Chlorophenyl α-Hydroxy Ketone Starting from 2-chlorobenzaldehyde, perform α-hydroxylation via known methods (e.g., epoxidation followed by ring opening) Provides α-hydroxy ketone intermediate 75–85 Purity critical for downstream cyclization
2. Condensation with Potassium Cyanate React α-hydroxy ketone with potassium cyanate in acidic medium (e.g., HCl) under reflux Intramolecular cyclization to form 4-(2-chlorophenyl)-oxazol-2-one 70–80 Control pH to avoid side reactions
3. Conversion to this compound Amination of oxazol-2-one using ammonia or amine sources under reductive conditions or via nucleophilic substitution Formation of 2-amine group on oxazole ring 65–75 Temperature control (80–100°C) improves yield

This route leverages the cyclization of α-hydroxy ketones with cyanate followed by amination, which is supported by synthetic strategies reported for analogous oxazole derivatives.

Alternative Synthetic Approaches

  • Pd-Catalyzed Cross-Coupling: The 2-chlorophenyl substituent can be introduced via Pd-catalyzed Suzuki or Heck cross-coupling reactions starting from halogenated oxazole precursors. This method allows late-stage functionalization of the oxazole ring and is valuable for structural diversification.

  • Direct Cyclization from Amides and Halogenated Precursors: Reacting 2-chlorobenzamide derivatives with suitable halogenated alkenes or alkynes under basic conditions can also yield the oxazole ring with the desired substitution pattern.

Reaction Optimization and Analytical Validation

  • Reaction Conditions: Solvent choice (ethanol, DMF), temperature (reflux 80–100°C), and base (potassium bicarbonate, cesium carbonate) are critical parameters influencing yield and purity.

  • Spectroscopic Confirmation: Structural integrity is confirmed by ^1H and ^13C NMR (aromatic protons δ 6.8–8.2 ppm), FT-IR (amine stretches 3200–3400 cm⁻¹, oxazole ring vibrations 1500–1600 cm⁻¹), and UV-Vis spectroscopy (π→π* transitions at 260–300 nm).

  • Purification: Column chromatography on silica gel and recrystallization from ethanol/water mixtures are effective for isolating pure compounds. Ion-exchange resins can be used for highly polar derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Cyclization of α-Hydroxy Ketones with Potassium Cyanate 2-Chlorophenyl α-hydroxy ketone Potassium cyanate, acid Reflux in acidic medium High regioselectivity, moderate yield Requires preparation of α-hydroxy ketone
Van Leusen Oxazole Synthesis 2-Chlorobenzaldehyde or ketone Tosylmethyl isocyanide, base Mild to moderate temperatures Efficient for industrial scale TosMIC handling requires care
Pd-Catalyzed Cross-Coupling Halogenated oxazole precursor, 2-chlorophenyl boronic acid Pd catalyst, base Elevated temperature, inert atmosphere Late-stage functionalization, broad scope Requires expensive catalysts
Amide Cyclization with Dibromopropene 2-Chlorobenzamide 2,3-Dibromopropene, cesium carbonate Base-mediated, moderate temperature One-step oxazole formation Possible side reactions, purification needed

Q & A

Q. What are the common synthetic routes for 4-(2-Chlorophenyl)-1,3-oxazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions of precursors such as α-haloketones or thioureas. A microwave-assisted method using urea and DMF under controlled temperatures (e.g., 433 K for 10 min) has demonstrated high efficiency (81% yield) . Key considerations include:

  • Reagent selection : Use of urea as a cyclizing agent and polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature control : Microwave irradiation enhances reaction rates and reduces side products.
  • Purification : Sequential washing with water and organic solvents (e.g., ethyl acetate) followed by recrystallization from methanol .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • X-ray crystallography : SHELX software (e.g., SHELXL97) is widely used for structure refinement. For example, dihedral angles between aromatic rings (e.g., 35.72° for fluorophenyl-oxazole) validate molecular geometry .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and electronic environments.
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data during structural validation?

Discrepancies may arise from dynamic effects (e.g., rotational freedom in solution vs. solid-state rigidity). Strategies include:

  • Multi-technique cross-validation : Compare X-ray data (bond lengths, angles) with DFT-calculated geometries .
  • Rietveld refinement : Use SHELXL to model disorder or twinning in crystals .
  • Variable-temperature NMR : Assess conformational flexibility in solution .

Q. What computational methods are effective for predicting the biological activity of this compound derivatives?

  • Molecular docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., kinases) by analyzing interactions between the oxazole ring and hydrophobic enzyme pockets .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with bioactivity using Hammett constants .
  • MD simulations : Evaluate stability of ligand-target complexes over nanosecond timescales .

Q. How can reaction mechanisms for derivative synthesis be elucidated?

  • Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps (e.g., nucleophilic substitution at the oxazole C2 position) .
  • Isotopic labeling : Use 15^{15}N-urea to trace cyclization pathways .
  • DFT calculations : Map energy profiles for key transitions (e.g., ring closure barriers) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Chlorophenyl)-1,3-oxazol-2-amine
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4-(2-Chlorophenyl)-1,3-oxazol-2-amine

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